Zinc sulfite

Overview

Description

Zinc Sulfite is an inorganic compound with the formula ZnSO3. It is a colorless solid that is commonly used in various industrial applications .

Synthesis Analysis

Zinc Sulfite can be synthesized electrochemically from an acidic medium containing zinc chloride (ZnCl2), sodium thiosulphate (Na2S2O3), and trisodium citrate (Na3C6H5O7) as a complexing agent . Another method involves the use of Chemical Bath Deposition (CBD) which contains fixed components such as ZnCl2, NH4NO3, and CS(NH2)2 .

Molecular Structure Analysis

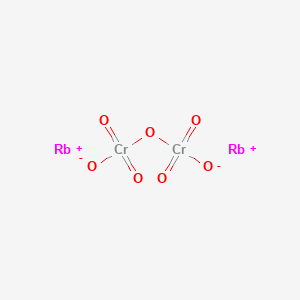

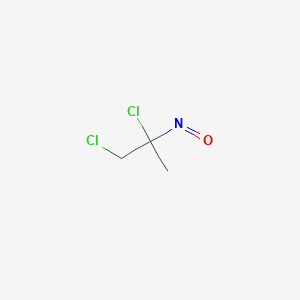

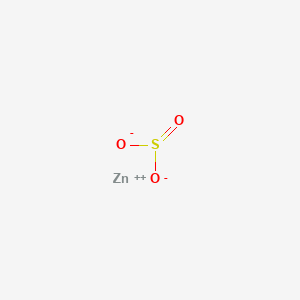

The molecular structure of Zinc Sulfite consists of Zinc (Zn) and Sulfite ions (SO3)^2-. The molecular weight of Zinc Sulfite is 163.46 .

Chemical Reactions Analysis

Zinc Sulfite can undergo various chemical reactions. For instance, it can react with sulfuric acid to produce zinc sulfate and hydrogen gas . It can also react with sodium hydroxide to precipitate zinc hydroxide .

Physical And Chemical Properties Analysis

Zinc Sulfite is a colorless solid that is soluble in water . It is non-combustible and during decomposition, it releases toxic gases of zinc oxide and sulfur oxides .

Scientific Research Applications

Agricultural Applications : Zinc sulfite, as zinc sulphate-enriched urea, significantly enhances the yield and zinc concentration in spring wheat crops (Shivay, Prasad, & Rahal, 2008).

Nanotechnology and Materials Science : Zinc sulfide nanostructures, derived from zinc sulfite, show promise in diverse applications such as semiconductors, field emitters, sensors, and nanogenerators. This is due to their unique chemical and electronic properties, and their versatile nanoscale morphologies (Fang et al., 2011).

Environmental Science : Zinc sulfide species, which can be formed from zinc sulfite, play a crucial role in the flotation recovery of smithsonite, a zinc carbonate mineral. The addition of ammonium chloride enhances the flotation recovery of smithsonite by promoting the formation of zinc sulfide species (Bai et al., 2018).

Optoelectronic Properties : The sulfidation of zinc oxide nanowires, converting them into zinc sulfide, has significant implications for optoelectronic applications. This transformation can be environmentally friendly, avoiding the use of toxic H2S gas (Bu & Yeh, 2012).

Energy and Waste Management : Zinc sulfite plays a role in the hydrothermal sulfidation and flotation process for recovering zinc from sludge, with significant implications for metal recovery and environmental sustainability (Xiao-b, 2013).

Health and Biochemistry : The interaction of zinc, sulfur, and copper in biological systems, particularly in response to sulfite exposure, is an area of ongoing research. Sulfite exposure can influence the levels of these metals in liver and kidney tissues, which is critical for understanding the metabolic and toxicological aspects of sulfite (Kuçukatay et al., 2007).

Mechanism of Action

The zinc in Zinc Sulfite enters the body if ingested, inhaled, or by skin contact and enters the bloodstream. Once inside, zinc moves throughout the body, binds to proteins, and enters different organs . Zinc is a known immune modulator and can act as an anti-inflammatory and anti-oxidant agent in humans .

Safety and Hazards

properties

IUPAC Name |

zinc;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S.Zn/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFJDYGOJKZCL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnSO3, O3SZn | |

| Record name | zinc sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884625 | |

| Record name | Sulfurous acid, zinc salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc sulfite | |

CAS RN |

13597-44-9 | |

| Record name | Sulfurous acid, zinc salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, zinc salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, zinc salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)